1-Benzyl-3-methyl-1H-indazol-6-ol
Description
Significance of the Indazole Heterocycle in Medicinal Chemistry and Organic Synthesis
The indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone of modern medicinal chemistry. researchgate.netresearchgate.net This structural motif is considered a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets. researchgate.net The unique chemical properties and tautomeric forms of the indazole ring make it a versatile framework in drug design and discovery. researchgate.net Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antihypertensive effects. researchgate.netresearchgate.netnih.gov The therapeutic importance of the indazole scaffold is underscored by its presence in several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib. rsc.orgrsc.org
In the field of organic synthesis, the development of efficient and novel methods for constructing and functionalizing the indazole core is an area of continuous investigation. nih.govorganic-chemistry.org Chemists have developed various synthetic routes, including intramolecular cyclization and cycloaddition reactions, to access this important heterocyclic system. organic-chemistry.orgnih.govchemicalbook.com The ability to selectively introduce diverse functional groups at different positions of the indazole ring allows for the creation of extensive compound libraries for screening and optimization in drug discovery programs. researchgate.net The rich reactivity of the indazole nucleus enables its use as a precursor for the synthesis of other complex heterocyclic systems. researchgate.net
Overview of Benzyl-Substituted Indazole Derivatives in Chemical Research
Among the various classes of indazole derivatives, those bearing a benzyl (B1604629) substituent have attracted significant interest in chemical research. The introduction of a benzyl group can profoundly influence the biological activity of the parent indazole molecule. For instance, the position of the benzyl group, whether on the N1 or N2 nitrogen of the indazole ring, can lead to regioisomers with distinct pharmacological profiles. nih.gov
Research has shown that benzyl-substituted indazoles are crucial for specific biological activities. For example, in a series of indazol-3-carboxylic acid derivatives investigated for antispermatogenic activity, the presence of a substituted benzyl group at the N1 position was found to be essential. austinpublishinggroup.com Furthermore, N-benzyl indazole derivatives have been explored for their potential as anti-angiogenic agents and inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy. nih.govkoreascience.kr The synthesis of N2-substituted benzyl indazoles has also been a focus, with some derivatives showing significant anti-angiogenic activity. nih.govtmu.edu.tw Microwave-assisted synthesis has been developed as an efficient method for preparing N-2 benzyl-substituted indazoles. researchgate.net Additionally, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been identified as potent antileishmanial compounds. nih.gov
Scope of Academic Inquiry into 1-Benzyl-3-methyl-1H-indazol-6-ol within Chemical Biology
While extensive research exists for the broader class of benzyl-substituted indazoles, academic inquiry specifically into This compound appears to be more limited within the publicly available scientific literature. The primary focus of research on closely related structures has been in the context of cancer and cellular signaling pathways.
For instance, research into novel 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion, highlights the importance of the substituted indazole scaffold in cancer research. nih.gov In one study, a compound from this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated significant IDO1 suppression and anticancer activity. nih.gov This suggests that the 1,3-disubstituted indazole core is a viable starting point for the design of targeted cancer therapies.
A synthetic route for a related compound, 3-amino-1-methyl-1H-indazol-6-ol, has been documented, involving the reaction of 6-fluoro-4-hydroxy benzonitrile (B105546) with methyl hydrazine (B178648). This provides a potential synthetic pathway that could be adapted for the synthesis of this compound. The broader family of indazole derivatives continues to be a fertile ground for the discovery of new therapeutic agents, with various derivatives being evaluated for anticancer, antimicrobial, and anti-inflammatory activities. nih.govrsc.orgresearchgate.net
Interactive Data Table: Properties of Related Indazole Compounds
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Research Area |
| 1-Benzyl-1H-indazol-3-ol | 2215-63-6 | C14H12N2O | 165-169 | Medicinal Chemistry cymitquimica.comnih.govsigmaaldrich.com |
| 3-amino-1-methyl-1H-indazol-6-ol | Not Available | C8H9N3O | Not Available | Synthetic Precursor |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Not Available | C17H18BrN3 | Not Available | IDO1 Inhibition, Anticancer nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-benzyl-3-methylindazol-6-ol |
InChI |
InChI=1S/C15H14N2O/c1-11-14-8-7-13(18)9-15(14)17(16-11)10-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 |
InChI Key |
NPPRJCSNCCQTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 3 Methyl 1h Indazol 6 Ol and Analogous Indazole Structures
Established Synthetic Pathways for Indazole Core Construction
The construction of the indazole ring system can be broadly categorized into several key reaction types, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
Intramolecular cyclization reactions are a cornerstone of indazole synthesis. These methods typically involve the formation of a new N-N or C-N bond to close the pyrazole (B372694) ring onto a pre-existing benzene (B151609) ring. A common strategy involves the reductive cyclization of o-nitrobenzylamines.
A notable example is the Davis-Beirut reaction , which facilitates the formation of 2H-indazoles through an N-N bond-forming heterocyclization under both acidic and basic conditions. This reaction is particularly appealing due to its use of inexpensive starting materials and the absence of toxic metal catalysts. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a wide array of 2H-indazole derivatives by modifying the starting materials. nih.gov These 2H-indazoles can subsequently be converted to 1H-indazoles, which are prevalent in pharmaceuticals. nih.gov
Another significant cyclization approach is the Borsche–Drechsel cyclization , which is a chemical reaction used to synthesize tetrahydrocarbazoles by the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones. While this method primarily leads to carbazole (B46965) derivatives, it shares mechanistic similarities with the Fischer indole (B1671886) synthesis, which can be adapted for indazole formation. samipubco.comnih.govgoogle.com
The Graebe-Ullmann reaction provides a pathway to carbazoles through the diazotization of an N-phenyl-2-aminobenzylamine, followed by cyclization. Adaptations of this methodology can be envisioned for the synthesis of the indazole core.
Finally, the Jacobsen rearrangement , which involves the migration of an alkyl group in a sulfonic acid derived from a polyalkyl- or polyhalobenzene, represents another class of cyclization-related reactions, though its direct application to indazole synthesis is less common. acs.org
Condensation reactions provide a direct and efficient route to the indazole core. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitably substituted benzene derivative containing carbonyl or related functional groups.
A practical synthesis of indazoles involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nitk.ac.in The use of O-methyloxime derivatives is particularly advantageous as it suppresses the competing Wolff-Kishner reduction, a common side reaction in direct preparations from aldehydes. nitk.ac.in
For the synthesis of a structural analog, 3-amino-1-methyl-1H-indazol-6-ol, a solution of 6-fluoro-4-hydroxy benzonitrile (B105546) is reacted with methyl hydrazine. This reaction proceeds via nucleophilic aromatic substitution followed by cyclization. orgsyn.org
| Starting Material | Reagent | Product | Reference |
| o-Fluorobenzaldehyde | Hydrazine | Indazole | nitk.ac.in |
| 6-Fluoro-4-hydroxy benzonitrile | Methyl hydrazine | 3-Amino-1-methyl-1H-indazol-6-ol | orgsyn.org |
Substitution reactions on a pre-formed indazole ring are a powerful tool for introducing desired functional groups. Both electrophilic and nucleophilic substitution reactions are employed to modify the indazole scaffold. The regioselectivity of these reactions is influenced by the electronic nature of the indazole ring and the specific reaction conditions.
Direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. However, regioselective N1-alkylation can be achieved under specific conditions. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.org
In a patent describing the synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole, a key intermediate is formed by the N-benzylation of 3-bromo-1H-indazole. This reaction proceeds by treating the indazole with a strong base like potassium t-butoxide to form the indazolide anion, which then undergoes nucleophilic substitution with benzyl (B1604629) bromide. diva-portal.org
Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of complex organic molecules, including indazoles. These methods often offer high efficiency, selectivity, and functional group tolerance. nitk.ac.in A variety of transition metals, including palladium, copper, rhodium, and cobalt, have been employed in the construction of the indazole core. researchgate.netacs.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the key C-N bond in the indazole ring. For instance, the intramolecular cyclization of o-haloaryl hydrazones can be mediated by a palladium catalyst.
Copper-catalyzed reactions, particularly Ullmann-type couplings, are also widely used for N-arylation in indazole synthesis. A concise and improved route to a fluorinated indazole was developed utilizing a copper-catalyzed intramolecular Ullmann cyclization of a hydrazone intermediate. nih.gov
Rhodium(III)-catalyzed C-H activation and annulation reactions provide a direct and atom-economical approach to functionalized indazoles. nih.gov For example, the reaction of azobenzenes with aldehydes, catalyzed by a rhodium(III) complex, can yield N-aryl-2H-indazoles. acs.org Similarly, cobalt(III)-catalyzed C-H bond functionalization followed by cyclization offers an efficient pathway to indazole derivatives. acs.org
| Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Palladium | Cross-coupling | o-Haloaryl hydrazone | Indazole | researchgate.net |
| Copper | Ullmann coupling | Hydrazone of a fluorinated benzaldehyde | Fluorinated indazole | nih.gov |
| Rhodium(III) | C-H activation/annulation | Azobenzene and aldehyde | N-Aryl-2H-indazole | acs.org |
| Cobalt(III) | C-H activation/cyclization | Azobenzene and aldehyde | N-Aryl-2H-indazole | acs.org |
Acid and base catalysis plays a crucial role in many indazole synthesis methodologies, often facilitating key cyclization or condensation steps.
The Davis-Beirut reaction, as mentioned earlier, can be catalyzed by both acids and bases to afford 2H-indazoles from o-nitrosobenzaldehyde and primary amines. nitk.ac.in
Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions has also been reported. This method involves the conversion of (Z)-2-bromoacetophenone tosylhydrazones into indazoles at room temperature in the presence of a diamine and potassium carbonate. nih.gov
In the synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole, a strong base such as potassium t-butoxide is used to deprotonate the indazole nitrogen, facilitating the subsequent N-benzylation. diva-portal.org
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.
One green approach to indazole synthesis involves a grinding protocol using ammonium (B1175870) chloride as a mild acid catalyst in ethanol. This method offers high yields, short reaction times, and an environmentally friendly procedure for the synthesis of 1H-indazoles from ortho-hydroxybenzaldehydes and hydrazine hydrate. samipubco.com
The use of flow reactors in organic synthesis is another green chemistry approach that can offer improved safety, reproducibility, and scalability. A general one-step synthesis of substituted indazoles has been developed using a flow reactor. researchgate.net
Furthermore, the development of transition-metal-free catalytic systems, such as the base-catalyzed method mentioned above, aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. nih.gov
Benzyne (B1209423) Chemistry and Annulation/Cascade Reactions for Indazole Formation
The formation of the indazole ring system can be achieved through various synthetic strategies, including the application of benzyne chemistry and annulation or cascade reactions. Arynes, highly reactive intermediates, can undergo cycloaddition reactions to form complex heterocyclic structures. nih.gov Specifically, benzyne can react with diazo compounds, generated in situ from N-tosylhydrazones, in a [3+2] cycloaddition to yield 3-substituted indazoles. organic-chemistry.org This method offers a pathway to the indazole core, which can then be further functionalized.
Cascade reactions, involving multiple bond-forming events in a single operation, provide an efficient route to indazole derivatives. For instance, a rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters or N-H imines with nitrosobenzenes can produce 1H-indazoles under redox-neutral conditions. nih.gov Another approach involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. nih.gov These methods highlight the versatility of modern catalytic systems in constructing the indazole skeleton.
A notable cascade reaction involves the nucleophilic attack of a 2-pyridyl-substituted phthalazine (B143731) on a benzyne intermediate, leading to a series of rearrangements and the formation of complex heterocyclic systems. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential of benzyne-initiated cascades in generating diverse molecular architectures.
Strategies for N-Alkylation of Indazole Derivatives, including Benzyl Substitution
The introduction of a benzyl group at the N-1 position of the indazole ring is a crucial step in the synthesis of 1-benzyl-3-methyl-1H-indazol-6-ol. Direct N-alkylation of the indazole core often leads to a mixture of N-1 and N-2 regioisomers, making regioselectivity a significant challenge. nih.govbeilstein-journals.org The ratio of these isomers is influenced by factors such as the solvent, base, and the nature of the alkylating agent. nih.govbeilstein-journals.org
To achieve selective N-1 benzylation, various strategies have been developed. One common approach is to perform the alkylation prior to the indazole ring closure by using an N-substituted hydrazine. nih.govbeilstein-journals.org For instance, reacting an appropriate ortho-haloaryl carbonyl or nitrile compound with a benzyl-substituted hydrazine can lead directly to the N-1 benzylated indazole. nih.gov
Alternatively, post-cyclization N-alkylation can be optimized for N-1 selectivity. Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (THF) with an alkyl bromide favors the formation of the N-1 alkylated product. nih.govbeilstein-journals.orgbeilstein-journals.org This method has demonstrated high N-1 regioselectivity for a range of C-3 substituted indazoles. nih.govbeilstein-journals.org The thermodynamic stability of the N-1 tautomer often drives the reaction towards this isomer. nih.gov For large-scale synthesis, methods have been developed to provide regioselective access to N-1 alkylindazoles, highlighting the industrial importance of controlling this step. beilstein-journals.orgrsc.org
Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | nih.govbeilstein-journals.org |
| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | nih.govbeilstein-journals.org |
| 3-tert-Butyl-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | nih.govbeilstein-journals.org |
| 3-COMe-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | nih.govbeilstein-journals.org |
| 3-Carboxamide-1H-indazole | Alkyl bromide | NaH | THF | >99:1 | nih.govbeilstein-journals.org |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | - | nih.gov |
| Methyl 1H-indazole-7-carboxylate | Alkylating agents | NaH | THF | ≥96% N-2 | beilstein-journals.org |
| C-7 NO2 substituted indazole | Alkylating agents | NaH | THF | ≥96% N-2 | beilstein-journals.org |
Approaches to Introduce Methyl and Hydroxyl Substituents on the Indazole Ring System
The synthesis of this compound also requires the introduction of a methyl group at the C-3 position and a hydroxyl group at the C-6 position. The methyl group can be introduced at the beginning of the synthesis by starting with a correspondingly substituted precursor. For example, the synthesis of 3-methyl-6-nitroindazole can be achieved by the diazotization of 2-ethyl-5-nitroaniline. chemicalbook.com The nitro group can then be reduced to an amine and subsequently converted to a hydroxyl group.
Another strategy involves the functionalization of the C-3 position after the indazole ring has been formed. For instance, a 3-iodo-6-nitroindazole can be prepared and the iodine can be replaced with a methyl group through various cross-coupling reactions. google.com
The hydroxyl group at the C-6 position is often introduced via a precursor functional group, such as a nitro or amino group. The synthesis of 3-amino-1-methyl-1H-indazol-6-ol has been reported from 6-fluoro-4-hydroxy benzonitrile and methyl hydrazine, where the hydroxyl group is already in place. In other cases, a 6-nitroindazole (B21905) can be reduced to a 6-aminoindazole, which can then be converted to the 6-hydroxyindazole. chemicalbook.com A patent describes a process for preparing 1-benzyl-3-hydroxymethyl-1H-indazole from 1-benzyl-3-bromo-1H-indazole, which involves the formation of an organomagnesium intermediate followed by reaction with formaldehyde. google.com
Regioselectivity and Yield Optimization in the Synthesis of this compound Precursors
Optimizing the regioselectivity and yield is paramount in the multi-step synthesis of this compound. As discussed, the N-alkylation step is a critical point where regiochemistry must be controlled to favor the desired N-1 isomer. The choice of base and solvent system, such as NaH in THF, has been shown to be highly effective in achieving this selectivity. nih.govbeilstein-journals.orgbeilstein-journals.org
The introduction of substituents on the indazole ring can also be influenced by the reaction conditions. For example, in the synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles, palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence has been employed. organic-chemistry.org The yield of such reactions is dependent on the specific substrates and catalysts used.
In Vitro Biological Activities and Mechanistic Investigations of Indazole Derivatives
Anticancer and Antiproliferative Mechanisms
Kinase Inhibition
Indazole derivatives have been identified as a significant class of compounds in the development of kinase inhibitors. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment. nih.gov In the drug Linifanib, this structure effectively binds with the hinge region of tyrosine kinase. nih.gov Similarly, the 1H-indazole-3-amide structure in Entrectinib is crucial for its antitumor activity. nih.gov While specific studies on the kinase inhibition profile of 1-Benzyl-3-methyl-1H-indazol-6-ol are not extensively detailed in the reviewed literature, the broader family of indazole derivatives has shown inhibitory activity against various kinases.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Research into indazole derivatives has revealed their capacity to trigger this process through various cellular pathways.
One study on a series of indazole derivatives demonstrated that a particularly potent compound, referred to as 6o, was found to induce apoptosis by inhibiting members of the Bcl-2 family in a concentration-dependent manner. nih.gov The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can lead to the release of cytochrome c from the mitochondria, subsequently activating caspase-9 and the executioner caspase-3. nih.govpeerj.com
The general mechanism of apoptosis often involves the activation of caspases. mdpi.com For instance, DNA damage can lead to a decrease in Bcl-2 protein levels, which is accompanied by the activation of caspase-9 and caspase-3. nih.gov The release of cytochrome c from the mitochondria is a pivotal event in this cascade. nih.govnih.gov Furthermore, the production of reactive oxygen species (ROS) can trigger the mitochondrial pathway, leading to a decrease in mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation. nih.gov
While direct evidence for this compound is limited, the established pro-apoptotic activity of related indazole derivatives suggests that it may also function through similar mechanisms involving the modulation of Bcl-2 family proteins and the activation of the caspase cascade.
Cell Cycle Arrest
In addition to inducing apoptosis, some indazole derivatives have been shown to exert their antitumor properties by causing cell cycle arrest, thereby preventing cancer cell proliferation.
In a study evaluating a series of indazole derivatives, compound 6o was observed to affect the cell cycle distribution in K562 chronic myeloid leukemia cells. nih.gov Treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase and a significant decrease in the proportion of cells in the S phase. nih.gov This indicates that the compound blocks the transition from the G1 to the S phase of the cell cycle. While the user requested information on G2/M phase arrest, the available literature on this specific class of indazoles points towards a G0/G1 arrest.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in cancer immune escape by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan. nih.govnih.gov The overexpression of IDO1 is associated with a poor prognosis in various cancers, making it an attractive target for cancer immunotherapy. nih.gov
While the development of small-molecule IDO1 inhibitors is an active area of research, and several candidates are in clinical trials, specific data on the inhibitory activity of this compound against IDO1 is not available in the reviewed scientific literature. nih.gov
Inhibition of Cell Proliferation, Colony Formation, Migration, and Invasion
The ability of cancer cells to proliferate uncontrollably, form colonies, migrate to new locations, and invade surrounding tissues is fundamental to tumor growth and metastasis. A series of synthesized indazole derivatives were evaluated for their inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells using the MTT assay. nih.gov
Among the tested compounds, compound 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.gov This indicates a degree of specificity for cancer cells.
Table 1: Inhibitory Activity of Compound 6o against K562 and HEK-293 Cell Lines
| Cell Line | IC50 (µM) |
| K562 (Chronic Myeloid Leukemia) | 5.15 |
| HEK-293 (Normal Human Embryonic Kidney) | 33.2 |
This table is based on data from a study on indazole derivatives. nih.gov
Antimicrobial and Antiprotozoal Mechanisms
In addition to their anticancer properties, certain heterocyclic compounds containing structures similar to indazoles have been investigated for their antimicrobial activities.
Activity against Fungal Species (e.g., Candida spp.)
Fungal infections, particularly those caused by Candida species, are a significant health concern. mdpi.com The search for new antifungal agents is driven by the emergence of drug-resistant strains. mdpi.com
While there is no specific data on the antifungal activity of this compound in the reviewed literature, related heterocyclic compounds have shown promise. For example, a study on 1,2,3-triazole analogs of 1-Benzyl-4-(phenoxymethyl) derivatives reported potent antifungal activity against several human pathogenic fungi, including Candida albicans, Candida parapsilosis, and Candida haemuloni. chemistryjournal.net Another study highlighted the antifungal potential of alkylphenols against Candida spp. mdpi.com Furthermore, N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as a new scaffold for antimicrobial agents. nih.gov
Activity against Protozoal Species (e.g., Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis)
Research has demonstrated that various indazole derivatives exhibit promising antiprotozoal activities. For instance, studies on 2-phenyl-2H-indazole derivatives have shown potent in vitro efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov These findings suggest that the indazole nucleus can serve as a template for the development of novel antiprotozoal agents. However, no specific data on the activity of this compound against these protozoal species has been reported.
DNA Gyrase B Inhibition
Bacterial DNA gyrase, particularly the GyrB subunit, is a validated target for antibacterial agents. nih.gov Indazole derivatives have been identified as a novel class of GyrB inhibitors, demonstrating excellent enzymatic and antibacterial activity against various pathogens. nih.gov The development of these inhibitors often involves structure-based drug design to optimize their binding to the ATP-binding site of GyrB. While this highlights the potential of the indazole scaffold for DNA gyrase B inhibition, there is no specific published research demonstrating or quantifying the inhibitory activity of this compound against this enzyme.
Antioxidant Activity Investigations
The antioxidant potential of various heterocyclic compounds, including indazoles, has been a subject of scientific inquiry. researchgate.net The mechanism of action often involves the scavenging of free radicals, which is influenced by the electronic properties of the substituents on the heterocyclic ring. For instance, electron-donating groups can enhance the antioxidant capacity of indole (B1671886) and benzimidazole (B57391) derivatives. ijpsonline.com While some indazole derivatives have shown noticeable antioxidant activity in various assays, specific studies detailing the antioxidant properties of this compound are not available.
Corrosion Inhibition Mechanisms
Nitrogen-containing heterocyclic compounds are widely recognized for their ability to inhibit the corrosion of metals in various environments. ijcsi.proresearchgate.net Their protective action is generally attributed to their adsorption onto the metal surface, forming a barrier that impedes the corrosion process.
The efficiency of a heterocyclic corrosion inhibitor is closely linked to its adsorption characteristics on the metal surface. aspur.rs This adsorption can be described by various isotherms, such as the Langmuir isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. The adsorption process is influenced by the electronic structure of the inhibitor molecule, including the presence of heteroatoms with lone pairs of electrons and π-electrons in the aromatic rings, which can interact with the metal's d-orbitals. researchgate.net While the general principles of adsorption apply to heterocyclic compounds, specific experimental data on the adsorption isotherm of this compound on any metal surface is not documented in the literature.
The formation of a stable, protective film is a key mechanism of corrosion inhibition by organic compounds. mdpi.commdpi.com This film acts as a physical barrier, isolating the metal from the corrosive environment. paint.org The effectiveness of this film depends on its thickness, density, and adhesion to the metal surface, which are in turn influenced by the molecular structure of the inhibitor. Nitrogen heterocycles can form coordinated bonds with metal ions, leading to the formation of a more stable and compact protective layer. aspur.rs However, there is no specific research available on the characteristics of a protective film formed by this compound.
Future Research Directions and Identified Research Gaps for 1 Benzyl 3 Methyl 1h Indazol 6 Ol
Exploration of Novel Synthetic Routes for Improved Efficiency and Sustainability
The synthesis of indazole derivatives is a well-established field, yet there is always a need for more efficient, cost-effective, and environmentally friendly methods. nih.gov Current synthetic strategies for similar compounds often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. google.com
Future research should focus on developing novel synthetic pathways to 1-Benzyl-3-methyl-1H-indazol-6-ol. This could involve the application of modern synthetic methodologies such as C-H activation, flow chemistry, and microwave-assisted synthesis. rsc.orgscilit.com These techniques have the potential to shorten reaction times, improve yields, and reduce waste, making the synthesis more amenable to large-scale production. Furthermore, exploring enzymatic or chemo-enzymatic routes could offer a highly selective and sustainable alternative to traditional chemical synthesis.
Table 1: Potential Synthetic Improvements for this compound
| Current Limitation | Proposed Improvement | Potential Benefit |
| Multi-step synthesis | One-pot or tandem reactions | Reduced purification steps, time and cost savings |
| Use of harsh reagents | Green catalysts, biocatalysis | Increased safety, reduced environmental impact |
| Low overall yield | Optimization of reaction conditions | Higher product output, improved cost-effectiveness |
Advanced Computational Approaches for Precise Prediction of Interactions and Properties
Computational chemistry offers powerful tools for drug discovery and development. In the context of this compound, computational methods can be employed to predict its physicochemical properties, metabolic fate, and potential biological targets.
Molecular docking and molecular dynamics simulations can provide insights into how this compound might interact with various enzymes and receptors. This can help in identifying its likely mechanism of action and in predicting potential off-target effects. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its analogs with their biological activities, guiding the design of more potent and selective derivatives.
Targeted SAR Studies for Specific Biological Receptor Interactions
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, systematic modifications of its chemical structure can help in identifying the key pharmacophoric features responsible for its biological activity. nih.govrsc.org
Key areas for SAR exploration include:
The Benzyl (B1604629) Group: Modifications to the benzyl ring, such as substitution with different functional groups, can influence the compound's lipophilicity and its interaction with the target protein. nih.gov
The Methyl Group: The effect of the methyl group at the 3-position on activity and selectivity should be investigated by replacing it with other alkyl or aryl groups.
The Hydroxyl Group: The position and nature of the hydroxyl group on the indazole ring are likely critical for its biological activity, and this should be explored through the synthesis of various positional isomers and derivatives.
In-depth Mechanistic Studies of Observed Biological Activities for Specific Indazolol Derivatives
While indazole derivatives are known to exhibit a range of biological activities, the precise molecular mechanisms are often not fully understood. nih.govnih.gov For any observed biological effect of this compound, detailed mechanistic studies will be essential.
These studies should aim to identify the specific cellular pathways and molecular targets that are modulated by the compound. Techniques such as gene expression profiling, proteomics, and cell-based assays can be employed to elucidate its mechanism of action. Understanding the mechanism will be critical for its further development as a therapeutic agent and for predicting potential side effects. For instance, studies on similar indazole derivatives have explored their roles as enzyme inhibitors. nih.gov
Development of Functionalized Indazole Derivatives for Biomedical Applications
The core structure of this compound can be further functionalized to enhance its properties for specific biomedical applications. rsc.org For example, attaching a fluorescent tag could enable its use as a probe for imaging biological processes. Conjugating it to a targeting moiety, such as an antibody or a peptide, could allow for its specific delivery to diseased cells, thereby increasing its efficacy and reducing systemic toxicity.
Furthermore, the development of prodrugs of this compound could improve its pharmacokinetic profile, such as its solubility and bioavailability.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Benzyl-3-methyl-1H-indazol-6-ol?
Acylation at the N-1 position of the indazole nucleus is a common strategy. For example, coupling reactions using acyl chlorides in dichloromethane with triethylamine as a base can introduce substituents . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents with CuI as a catalyst (yield: ~30%) has been employed for structurally similar indazole derivatives, though optimization may be required for this specific compound . Purification via column chromatography (e.g., EtOAc/hexanes) and recrystallization in hot solvents (e.g., acetic acid) are typical post-synthetic steps .
Q. How can the structural identity of this compound be confirmed?
Multimodal analytical techniques are essential:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.6 ppm) and methyl/benzyl groups (e.g., δ 3.7 ppm for methoxy analogs) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 335.1512 for related indazoles) .
- TLC : Monitor reaction progress using solvent systems like 70:30 EtOAc/hexanes (Rf ≈ 0.49) .
Advanced Research Questions
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key considerations include:
- Solvent selection : Use high-purity solvents (e.g., ethanol, DMSO) to avoid twinning.
- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors. SHELXPRO can interface with macromolecular data if needed .
- Validation : Check for disorders in benzyl/methyl groups using PLATON or OLEX2 .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Fragment-based design : Introduce substituents at positions 3 (methyl) and 6 (hydroxyl) to modulate electronic properties. For example, replacing the benzyl group with acyl fragments (e.g., trifluoroethyl) alters hydrophobicity .
- In silico docking : Use molecular modeling to predict binding affinities to target proteins (e.g., kinases, GPCRs) .
- Biological assays : Prioritize analogs with >98% purity (validated by LCMS) for activity screens .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological rigor : Follow frameworks from methodological studies to audit experimental design, such as sample blinding, statistical power analysis, and replication .
- Data triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
- Meta-analysis : Pool data from multiple studies to identify outliers or trends .
Q. What analytical techniques are recommended for detecting and quantifying impurities?
- HPLC-MS : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities like 1-Benzyl-1H-indazol-3-ol (CAS 2215-63-6) .
- NMR spiking : Add a known impurity standard to confirm retention times .
- Quantitative 1H NMR (qNMR) : Integrate impurity peaks relative to an internal standard (e.g., maleic acid) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
